XlogP 1.5 Positions the Compound in an Optimal Lipophilicity Window Relative to 4-Methyl and 5-Aryl-4-methyl Analogs
The target compound exhibits an XlogP of 1.5 , placing it in an intermediate lipophilicity range that is generally considered favorable for both membrane permeability and aqueous solubility. In contrast, the simple 4-methyl analog (4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, CAS 24854-43-1) has a substantially lower XlogP of 0.10 , which may limit passive membrane diffusion. At the other extreme, the 5-(4-methoxyphenyl)-4-methyl analog (CAS 57295-83-7) records a higher logP of 2.15 , increasing the risk of poor aqueous solubility and promiscuous binding. The 0.65–2.05 log unit difference represents a meaningful shift in predicted ADME properties.
| Evidence Dimension | Lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP 1.5 |
| Comparator Or Baseline | 4-Methyl analog (24854-43-1): LogP 0.10; 5-(4-Methoxyphenyl)-4-methyl analog (57295-83-7): LogP 2.15 |
| Quantified Difference | Δ +1.40 vs. 4-methyl analog; Δ -0.65 vs. 5-(4-methoxyphenyl)-4-methyl analog |
| Conditions | Computed/predicted partition coefficients (XlogP3 / LogP) from standard cheminformatics platforms |
Why This Matters
For procurement decisions in drug discovery, a compound with an XlogP of 1.5 balances permeability and solubility better than analogs at either lipophilicity extreme, reducing the likelihood of ADME-related attrition in early screening cascades.
